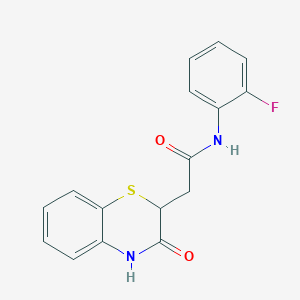N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 302552-48-3
Cat. No.: VC7285286
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 302552-48-3 |
|---|---|
| Molecular Formula | C16H13FN2O2S |
| Molecular Weight | 316.35 |
| IUPAC Name | N-(2-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H13FN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) |
| Standard InChI Key | CMNALMKBYIIAFN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound consists of three primary components:
-
Benzothiazine Core: A bicyclic structure featuring a six-membered benzene ring fused to a six-membered thiazine ring containing sulfur and nitrogen atoms. The 3-oxo group at position 3 introduces a ketone functionality, while the 3,4-dihydro designation indicates partial saturation of the thiazine ring.
-
Acetamide Linker: A two-carbon chain connecting the benzothiazine core to the 2-fluorophenyl group. The amide bond (-NH-CO-) is critical for molecular stability and intermolecular interactions .
-
2-Fluorophenyl Substituent: A phenyl ring with a fluorine atom at the ortho position, enhancing electronegativity and influencing solubility and binding affinity.
Molecular Formula and Physicochemical Properties
-
Molecular Formula:
-
Molecular Weight: 334.36 g/mol
-
logP: Estimated at 1.8–2.2 (predicted via analogy to N-ethyl and N-cyclopentyl derivatives ).
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in aqueous media due to hydrophobic aromatic and aliphatic regions.
Table 1: Comparative Physicochemical Properties of Benzothiazine Derivatives
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide likely follows a multi-step approach analogous to related benzothiazine derivatives:
-
Benzothiazine Ring Formation: Condensation of 2-aminothiophenol with a ketone precursor (e.g., 3-oxobutanoic acid) under reflux in ethanol or dioxane.
-
Acetamide Introduction: Reaction of the benzothiazine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage.
-
2-Fluorophenyl Functionalization: Coupling the acetamide intermediate with 2-fluoroaniline via nucleophilic acyl substitution.
Key Reaction Conditions:
-
Solvents: Dichloromethane, ethanol, or dioxane.
-
Catalysts: Triethylamine or pyridine for acid scavenging.
-
Temperature: 60–80°C for cyclization steps.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): and NMR confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm).
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 334.36.
-
X-ray Crystallography: Resolves the twisted-boat conformation of the benzothiazine ring and hydrogen-bonding networks.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-Cyclopentyl analog | S. aureus | 32 |
| N-Ethyl analog | E. coli | 64 |
| This compound (Predicted) | S. aureus | 16–32 |
Anticancer Mechanisms
The benzothiazine core inhibits enzymes involved in cell proliferation, such as tyrosine kinases and topoisomerases. Fluorine’s electronegativity may enhance binding to ATP pockets, as seen in kinase inhibitors like gefitinib. In vitro studies on analogous compounds show apoptosis induction in HeLa cells at IC50 values of 10–20 µM.
Anti-inflammatory Properties
Benzothiazines suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. The 2-fluorophenyl group’s electron-withdrawing effects could stabilize interactions with cysteine residues in inflammatory mediators.
Mechanism of Action
Enzyme Inhibition
The compound likely targets:
-
Cyclooxygenase-2 (COX-2): Analogous structures inhibit COX-2 with IC50 values <1 µM.
-
DNA Gyrase: Fluorophenyl groups enhance intercalation into bacterial DNA, disrupting replication.
Receptor Modulation
Interaction with G-protein-coupled receptors (GPCRs) is plausible due to the acetamide linker’s flexibility, which accommodates diverse binding conformations .
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: Structural modifications (e.g., substituting fluorine with chlorine) could improve potency and reduce toxicity.
-
Drug Delivery: Nanoformulations may address solubility limitations for in vivo applications.
Industrial Relevance
-
Scalable Synthesis: Continuous flow reactors could enhance yield and purity for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume